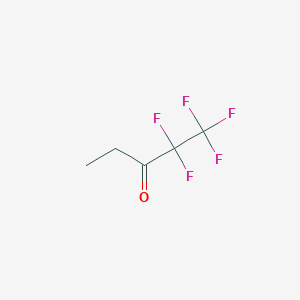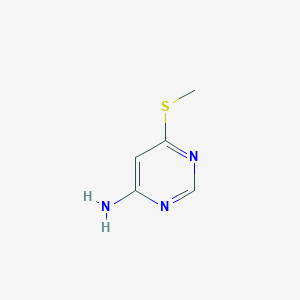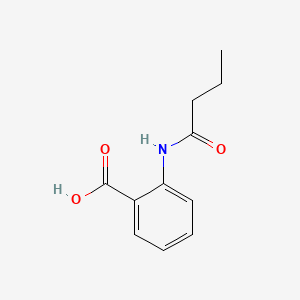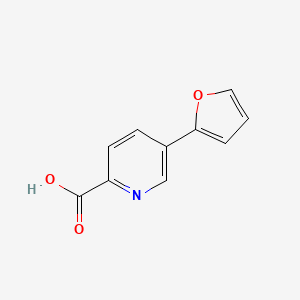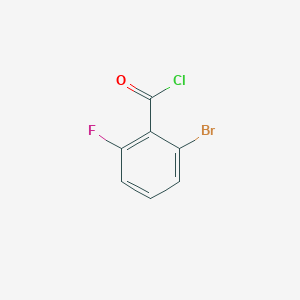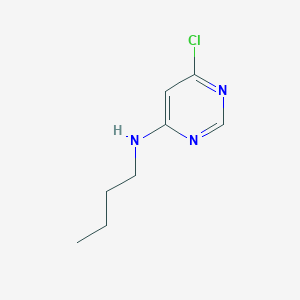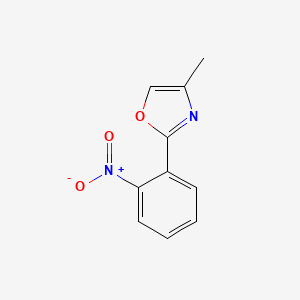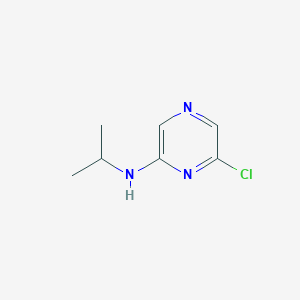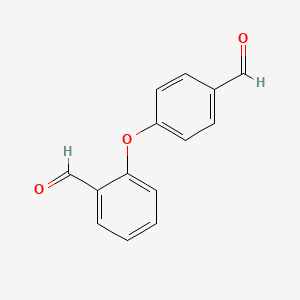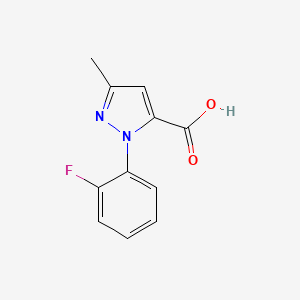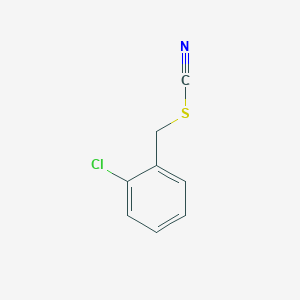
2-氯苄基硫氰酸酯
描述
2-Chlorobenzyl thiocyanate (2-CBT) is an organosulfur compound that is widely used in the laboratory for a variety of applications. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. 2-CBT is a relatively inexpensive and easy to use compound that has been used in a wide range of experiments.
科学研究应用
抗菌应用
2-氯苄基硫氰酸酯已被研究用于其在创建具有抗菌特性的化合物中的潜在用途。 硫氰酸盐已知对多种细菌菌株有效,使其在开发新的抗菌剂方面具有价值 .
抗寄生虫用途
同样,包括2-氯苄基硫氰酸酯在内的硫氰酸盐衍生物在抗寄生虫治疗方面显示出希望。 它们破坏寄生虫生命周期的能力可以为寄生虫感染带来新的治疗选择 .
抗癌研究
该化合物在抗癌研究中的作用非常重要,因为它有可能构建含有 SCN 基团的小型有机分子,这些分子表现出抗癌活性 .
氰化反应
在合成化学中,2-氯苄基硫氰酸酯可用作氰化反应的试剂,将氰基引入有机分子中,这是合成各种药物和农用化学品的关键步骤 .
微管相互作用
研究表明,苄基硫氰酸酯的衍生物可以与微管相互作用,影响哺乳动物细胞的有丝分裂。 这种相互作用表明在研究细胞分裂和开发抗有丝分裂剂方面具有潜在应用 .
作用机制
未来方向
Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
属性
IUPAC Name |
(2-chlorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHMRYBIXNFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301680 | |
| Record name | 2-chlorobenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-66-8 | |
| Record name | (2-Chlorophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 145803 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2082-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chlorobenzyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00301680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorobenzyl Thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-chlorobenzyl thiocyanate exert its antimitotic effect?
A1: 2-chlorobenzyl thiocyanate (DCBT) disrupts cell division by targeting microtubules, essential components of the cell's structural framework. [] Specifically, DCBT prevents the assembly of tubulin, the protein building block of microtubules. [] This interaction leads to a dramatic reorganization of microtubules within the cell, causing most normal microtubules to disappear and the remaining tubulin to cluster together. [] This disruption of the microtubule network ultimately halts cell division.
Q2: Is the thiocyanate group essential for the antimitotic activity of 2-chlorobenzyl thiocyanate? What about the chlorine atom?
A2: Research suggests that the thiocyanate moiety is crucial for DCBT's activity. [] The parent compound, benzyl thiocyanate (without the chlorine atom), exhibits weak antimitotic and antitubulin effects. [] Adding a chlorine atom, either at the 2 or 4 position of the phenyl ring, increases the compound's activity. [] Interestingly, 4-chlorobenzyl thiocyanate shows stronger activity than DCBT (2-chlorobenzyl thiocyanate). [] These findings suggest that both the thiocyanate group and the position of the chlorine atom are critical for the compound's antimitotic potency.
Q3: Does 2-chlorobenzyl thiocyanate hold promise as an anti-cancer agent?
A3: While further research is needed, DCBT's ability to disrupt microtubule formation and halt cell division makes it a potential candidate for anti-cancer therapies. Encouragingly, DCBT demonstrates efficacy against both a human KB carcinoma cell line and a Chinese hamster ovary cell line that are resistant to several other chemotherapeutic agents, including common antimitotics. [] This finding suggests that DCBT may be effective against cancer cells that have developed resistance to traditional antimitotic drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


